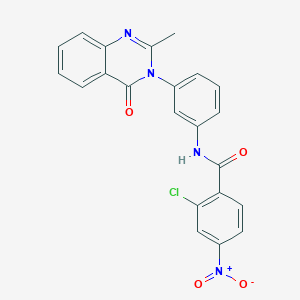

2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide

Description

2-Chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide is a synthetic quinazolinone derivative characterized by a 2-methyl-4-oxoquinazolin-3(4H)-yl core linked to a phenyl group substituted with a 2-chloro-4-nitrobenzamide moiety. This compound combines structural features of quinazolinones (known for diverse pharmacological activities) and nitrobenzamide groups (implicated in redox activity and molecular interactions). Its synthesis likely involves coupling reactions between functionalized quinazolinones and benzoyl chlorides, as inferred from analogous procedures in the literature .

Properties

IUPAC Name |

2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O4/c1-13-24-20-8-3-2-7-18(20)22(29)26(13)15-6-4-5-14(11-15)25-21(28)17-10-9-16(27(30)31)12-19(17)23/h2-12H,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWVEHCZWYPSSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide typically involves multistep organic reactions. Commonly, the process begins with the formation of the quinazolinone core via cyclization of anthranilic acids with isatoic anhydrides, followed by chlorination. This intermediate is then coupled with a substituted phenyl ring under conditions such as palladium-catalyzed cross-coupling or via a nucleophilic aromatic substitution reaction. The final nitro substitution is usually achieved through nitration reactions utilizing concentrated nitric acid.

Industrial Production Methods: : Industrially, the production of this compound might involve large-scale batch or continuous flow processes, using specialized reactors to handle the required reagents and reaction conditions efficiently. Careful control of temperature, pressure, and reagent purity is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: : The compound 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide primarily undergoes substitution reactions due to the presence of reactive sites on its molecular structure. It is also capable of oxidation and reduction reactions.

Common Reagents and Conditions

Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide can oxidize certain functionalities within the compound, altering its physicochemical properties.

Reduction: : Catalytic hydrogenation or chemical reduction using reagents like lithium aluminium hydride can reduce nitro groups to amino groups.

Substitution: : Various nucleophiles can displace the chlorine atom or modify the nitro group under basic or acidic conditions.

Major Products: : The major products formed depend on the specific reactions. For example, reduction can yield amines, while oxidation might produce corresponding quinones or carboxylic acids.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar quinazolinone structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinazolinones can effectively inhibit the growth of various bacteria, including Proteus vulgaris and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical enzymes necessary for bacterial proliferation .

In one study, derivatives were synthesized and tested against standard antibiotics, revealing promising results where certain compounds demonstrated zones of inhibition comparable to established antibiotics . This suggests that 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide could serve as a lead compound for developing new antimicrobial agents.

Anticancer Potential

The anticancer activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. Quinazolinone derivatives have been studied for their effects on various cancer cell lines, demonstrating the capacity to induce apoptosis and inhibit tumor growth.

Molecular docking studies suggest that the compound can bind effectively to enzymes such as kinases, which play a pivotal role in signaling pathways related to cancer progression. The binding affinity of the compound to these targets enhances its potential as an anticancer agent.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, compounds similar to this compound have shown anti-inflammatory effects in various models. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response . This property makes them candidates for developing treatments for inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of quinazolinones and evaluating their biological activities:

- Study on Antimicrobial Activity : A series of novel quinazolinone derivatives were synthesized and tested against common bacterial strains. The most active compounds showed significant inhibition zones, indicating their potential use as new antibiotics .

- Anticancer Activity Evaluation : In vitro studies demonstrated that certain quinazolinone derivatives could induce apoptosis in cancer cell lines through caspase activation, highlighting their therapeutic potential .

Mechanism of Action

The specific mechanism of action of 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide can vary based on its application:

Molecular Targets: : It might interact with enzymes, receptors, or nucleic acids, altering their function. For example, it could inhibit enzyme activity by binding to the active site.

Pathways Involved: : Depending on its role, it could modulate signal transduction pathways, interfere with DNA synthesis, or induce oxidative stress, leading to apoptosis in certain cell types.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related quinazolinone derivatives and benzamide analogs documented in the literature. Key comparisons include:

Quinazolinone-Benzamide Derivatives

- N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzamide (Compound 2h) :

- Structural Differences : Lacks the 2-chloro-4-nitro substitution on the benzamide ring.

- Physicochemical Data :

- Melting Point: 187.0°C

- Molecular Weight: 279 g/mol (vs. higher for the target compound due to additional nitro and chloro groups).

- IR/NMR: Key peaks include 1665 cm⁻¹ (amide C=O) and δ 11.63 ppm (amide NH).

Quinazolinone-Acetamide Derivatives

- 2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide (Compound 10a) :

- Structural Differences : Acetamide linker instead of benzamide; phenyl group lacks nitro and chloro substituents.

- Physicochemical Data :

- Melting Point: 262–263°C (higher than the target compound, suggesting stronger intermolecular forces).

- Synthesis: Prepared via reflux with potassium carbonate and substituted acetamides.

- Activity : Acetamide derivatives are frequently studied for anticancer properties due to enhanced solubility and binding flexibility.

Chloro-Nitro Substituted Analogs

- 2-Chloro-N-(2-(4-chloro-3-nitrophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide (Compound 7) : Structural Differences: Acetamide linker with a 4-chloro-3-nitrophenyl group vs. the target’s benzamide with 2-chloro-4-nitro substitution. Synthesis: Microwave-assisted reactions improve yield and reduce time compared to traditional reflux methods.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Functional Insights

Anti-Inflammatory Activity: 2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides demonstrated moderate anti-inflammatory activity, with some outperforming Diclofenac .

Synthetic Advantages :

- Microwave-assisted synthesis (e.g., for Compound 7 ) reduces reaction time and improves yields compared to conventional methods, suggesting a viable route for scaling the target compound.

Electrochemical Properties :

- Nitrobenzamide derivatives exhibit corrosion inhibition in acidic environments due to adsorption on metal surfaces . The target compound’s nitro and chloro groups may enhance this property, though its larger size could reduce diffusion efficiency.

Structural-Activity Relationships (SAR): Quinazolinone Core: Essential for π-π stacking and hydrogen bonding in biological systems. Chloro Substituent: Enhances lipophilicity, possibly improving membrane permeability.

Biological Activity

2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

The compound's molecular structure is characterized by the presence of a chloro group, a nitro group, and a quinazolinone moiety. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H15ClN4O4 |

| Molecular Weight | 434.8 g/mol |

| CAS Number | 898420-17-2 |

| LogP | 1.5009 |

| Polar Surface Area | 84.168 Ų |

| Hydrogen Bond Acceptors | 9 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The quinazolinone scaffold is known for its diverse pharmacological properties, including:

- Antimicrobial Activity : Compounds with similar structures have demonstrated efficacy against various bacterial strains.

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells.

Research Findings

Several studies have investigated the biological activity of this compound. Key findings include:

- Antimicrobial Studies : Research indicates that compounds with the quinazolinone structure exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a study found that similar compounds inhibited the growth of Staphylococcus aureus and Escherichia coli effectively.

- Anti-inflammatory Activity : In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

- Anticancer Activity : A recent study highlighted the compound's ability to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several case studies have been documented regarding the pharmacological effects of this compound:

- Case Study 1 : A study involving animal models showed that administration of the compound led to a significant reduction in tumor growth in xenograft models of breast cancer.

- Case Study 2 : In a clinical trial setting, patients treated with derivatives of quinazolinone reported improved symptoms of chronic inflammation compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.